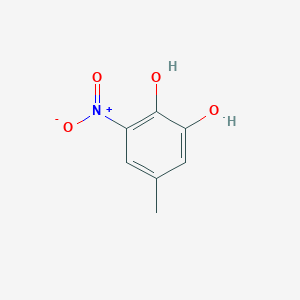

2-Thioxothiazolidine-4-carboxylic acid

Übersicht

Beschreibung

Raphanusamic acid, also known as raphanusamate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Raphanusamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, raphanusamic acid is primarily located in the cytoplasm. Outside of the human body, raphanusamic acid can be found in brassicas. This makes raphanusamic acid a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Biomarker for Occupational Exposure

2-Thioxothiazolidine-4-carboxylic acid (TTCA) in urine is a significant indicator for assessing the degree of occupational exposure to carbon disulfide. A study by Thienpont, Depourcq, Nelis, & De Leenheer (1990) developed a procedure for isolating TTCA from urine, which is essential for monitoring workers exposed to hazardous substances like carbon disulfide in industrial settings (Thienpont, Depourcq, Nelis, & De Leenheer, 1990).

Identification of New Metabolites

Amarnath et al. (2001) identified a novel urinary metabolite of carbon disulfide during the analysis of TTCA. This finding is crucial for understanding the metabolism of substances like carbon disulfide and for identifying potential health risks associated with exposure (Amarnath et al., 2001).

Analytical Chemistry Applications

Jiang, Song, Liu, Liu, & Wang (2022) established a high-performance liquid chromatography method for determining TTCA in urine. This method is vital for accurate measurement of TTCA in occupational health studies (Jiang, Song, Liu, Liu, & Wang, 2022).

Potential in Cancer Treatment

Brugarolas & Gosálvez (1980) investigated Thiazolidine-4-carboxylic acid (a related compound) in patients with advanced cancer, noting its potential in inducing reverse transformation of tumor cells to normal cells (Brugarolas & Gosálvez, 1980).

Specific Determination of Cysteine and Penicillamine

Amarnath & Amarnath (2002) presented a method for determining cysteine and penicillamine by converting them into stable derivatives like this compound. This application is crucial in pharmaceutical and biochemical research (Amarnath & Amarnath, 2002).

Inhibitory Activity on Plant Growth

Inamori, Muro, Tanaka, Adachi, Miyamoto, & Tsujibo (1992) studied the inhibitory activity of various thiazolidine derivatives, including this compound, on plant growth. This research has implications in agriculture and botany (Inamori et al., 1992).

Geriatric Medicine Applications

Weber, Fleming, & Miquel (1982) reviewed the use of Thiazolidine-4-carboxylic acid in geriatric medicine, emphasizing its potential in slowing the aging process and treating liver diseases (Weber, Fleming, & Miquel, 1982).

Wirkmechanismus

Target of Action

It is known that ttca is a metabolite of carbon disulfide , suggesting that it may interact with similar biological targets.

Mode of Action

It is known to be a chiral resolving agent, used in the separation of enantiomers of amines, amino acid esters, and other compounds . This suggests that TTCA may interact with its targets through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties.

Pharmacokinetics

It has been detected in urine , suggesting that it is excreted by the kidneys. The compound is practically insoluble in water , which may affect its bioavailability and distribution within the body.

Biochemische Analyse

Biochemical Properties

2-Thioxothiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby augmenting glutathione levels . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . Additionally, this compound is involved in the metabolism of carbon disulfide, highlighting its importance in detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in enhancing glutathione levels impacts cellular antioxidant defenses, thereby protecting cells from oxidative damage . Furthermore, this compound has been shown to affect gene expression related to stress response and detoxification pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor for cysteine, which is subsequently converted to glutathione by the enzyme 5-oxoprolinase . This conversion is essential for maintaining cellular redox homeostasis. Additionally, this compound may inhibit or activate certain enzymes involved in detoxification processes, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses and support detoxification pathways . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of carbon disulfide and the synthesis of cysteine . The compound interacts with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby influencing glutathione synthesis and cellular redox balance . Additionally, this compound affects metabolic flux and metabolite levels, further underscoring its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Eigenschaften

IUPAC Name |

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943223 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20933-67-9, 98169-56-3 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raphanusamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)

![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)

![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)

![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)